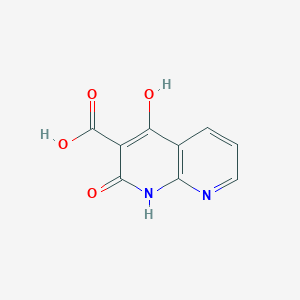

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid” is a chemical compound that has been developed as a selective cannabinoid CB2 receptor compound . It has been used in the treatment of cancer .

Synthesis Analysis

The synthesis of this compound involves a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides . The synthesis and characterization of the claimed compounds have been disclosed .Molecular Structure Analysis

The molecular structure of this compound is complex, and it has been developed as a selective cannabinoid CB2 receptor compound . The structure of previously described inhibitors can be used to aid the design of new anti-IN compounds .Chemical Reactions Analysis

The chemical reactions of this compound involve a pro-drug type of mechanism . The hydroxylamide group resulted in a more than two-orders of magnitude loss of ST inhibitory potency .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are complex. It has high intestinal absorption and good blood-brain barrier penetration .Mecanismo De Acción

Target of Action

The primary target of “4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid” is the cannabinoid CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

This compound acts as a modulator of the CB2 receptor . By binding to this receptor, it can influence the activity of the receptor and subsequently alter the signaling pathways it is involved in. The exact nature of these interactions and the resulting changes are currently under investigation.

Result of Action

The modulation of the CB2 receptor by “this compound” can have various molecular and cellular effects. For instance, it has been suggested that this compound could be used for the treatment of cancer , indicating that it may have effects on cell proliferation and apoptosis.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that this compound and its derivatives have been used as cannabinoid CB2 receptor modulators for the treatment of cancer . This suggests that it interacts with cannabinoid CB2 receptors, which are proteins involved in various biochemical reactions.

Cellular Effects

Given its role as a cannabinoid CB2 receptor modulator, it can be inferred that it may influence cell signaling pathways related to these receptors .

Molecular Mechanism

As a cannabinoid CB2 receptor modulator, it likely exerts its effects by binding to these receptors and influencing their activity .

Propiedades

IUPAC Name |

4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-6-4-2-1-3-10-7(4)11-8(13)5(6)9(14)15/h1-3H,(H,14,15)(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRXTODSEMUSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2O)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8085668.png)